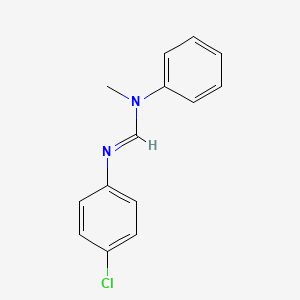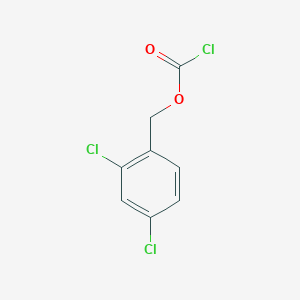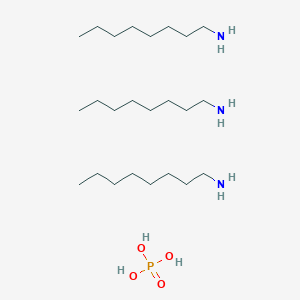
Octan-1-amine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octan-1-amine;phosphoric acid:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Combination: Octan-1-amine can be directly combined with phosphoric acid under controlled conditions to form the desired compound. This reaction typically involves mixing the two reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Phosphoramidate Formation: Another method involves the formation of phosphoramidates, where octan-1-amine reacts with phosphoric acid derivatives.
Industrial Production Methods: Industrial production of octan-1-amine;phosphoric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired application and the availability of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octan-1-amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert octan-1-amine to other amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Water, ethanol, and other organic solvents.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Various amine derivatives.
Substitution: Substituted amine products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Wirkmechanismus
The mechanism of action of octan-1-amine;phosphoric acid involves its interaction with molecular targets through various pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phosphoric acid moiety can participate in phosphorylation reactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Hexan-1-amine;phosphoric acid
- Decan-1-amine;phosphoric acid
- Butan-1-amine;phosphoric acid
Comparison: Octan-1-amine;phosphoric acid is unique due to its specific chain length and the presence of both amine and phosphoric acid functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, drug development, and material science .
Eigenschaften
CAS-Nummer |
51040-17-6 |
|---|---|
Molekularformel |
C24H60N3O4P |
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
octan-1-amine;phosphoric acid |
InChI |
InChI=1S/3C8H19N.H3O4P/c3*1-2-3-4-5-6-7-8-9;1-5(2,3)4/h3*2-9H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
HYUKCDOZFAOJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN.CCCCCCCCN.CCCCCCCCN.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




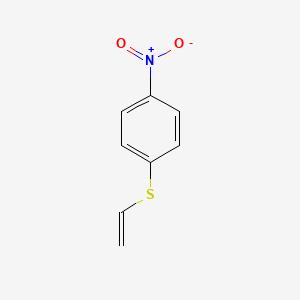
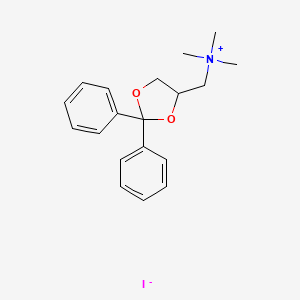
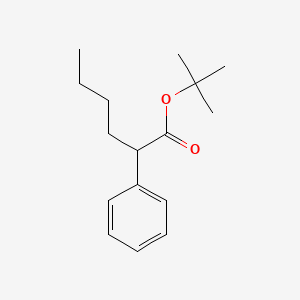
![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)

